molecular formula C240H264Cl8N16O16 B6288758 NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl) CAS No. 2225872-20-6

NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)

Cat. No.: B6288758
CAS No.: 2225872-20-6
M. Wt: 3912 g/mol
InChI Key: TVJJLPXKFDMBLS-UHFFFAOYSA-F
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Description

NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl) is a complex organic compound that belongs to the class of imidazolium-based calixarenes. These compounds are known for their unique structural properties and their ability to form stable complexes with various anions. The compound is characterized by the presence of mesitylimidazolium groups and a calix[8]arene framework, which contribute to its high stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl involves a multi-step process that includes the formation of the imidazolium salt and its subsequent incorporation into the calix[8]arene framework. The initial step typically involves the alkylation of imidazole with mesityl chloride to form the mesitylimidazolium chloride. This intermediate is then reacted with a pre-synthesized calix[8]arene under specific conditions to yield the final product. The reaction conditions often include the use of polar solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This involves the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding reduced species.

    Substitution: The mesitylimidazolium groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted imidazolium derivatives .

Mechanism of Action

The mechanism of action of NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl involves its ability to form stable complexes with anions through non-covalent interactions. The mesitylimidazolium groups provide a positively charged environment that attracts and binds anions, while the calix[8]arene framework offers a rigid structure that enhances the stability of these complexes. This interaction is facilitated by hydrogen bonding, π-π interactions, and electrostatic forces .

Comparison with Similar Compounds

Similar Compounds

  • Calix 4imidazolium : Known for its ability to sense fluoride selectively even in aqueous solutions .
  • Calix 5imidazolium : Recognizes neutral fullerenes through π-π interactions and makes them soluble in water .

Uniqueness

NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl stands out due to its unique combination of mesitylimidazolium groups and a calix[8]arene framework, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to form stable complexes with a wide range of anions makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

1-[4-[[5,11,17,23,29,35,41,47-octakis(phenylmethoxy)-50,51,52,53,54,55,56-heptakis[4-[3-(2,4,6-trimethylphenyl)imidazol-3-ium-1-yl]butoxy]-49-nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaenyl]oxy]butyl]-3-(2,4,6-trimethylphenyl)imidazol-3-ium;octachloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C240H264N16O16.8ClH/c1-169-113-177(9)225(178(10)114-169)249-97-89-241(161-249)81-49-57-105-257-233-201-129-203-139-218(266-154-194-67-35-26-36-68-194)141-205(234(203)258-106-58-50-82-242-90-98-250(162-242)226-179(11)115-170(2)116-180(226)12)131-207-143-220(268-156-196-71-39-28-40-72-196)145-209(236(207)260-108-60-52-84-244-92-100-252(164-244)228-183(15)119-172(4)120-184(228)16)133-211-147-222(270-158-198-75-43-30-44-76-198)149-213(238(211)262-110-62-54-86-246-94-102-254(166-246)230-187(19)123-174(6)124-188(230)20)135-215-151-224(272-160-200-79-47-32-48-80-200)152-216(240(215)264-112-64-56-88-248-96-104-256(168-248)232-191(23)127-176(8)128-192(232)24)136-214-150-223(271-159-199-77-45-31-46-78-199)148-212(239(214)263-111-63-55-87-247-95-103-255(167-247)231-189(21)125-175(7)126-190(231)22)134-210-146-221(269-157-197-73-41-29-42-74-197)144-208(237(210)261-109-61-53-85-245-93-101-253(165-245)229-185(17)121-173(5)122-186(229)18)132-206-142-219(267-155-195-69-37-27-38-70-195)140-204(130-202(233)138-217(137-201)265-153-193-65-33-25-34-66-193)235(206)259-107-59-51-83-243-91-99-251(163-243)227-181(13)117-171(3)118-182(227)14;;;;;;;;/h25-48,65-80,89-104,113-128,137-152,161-168H,49-64,81-88,105-112,129-136,153-160H2,1-24H3;8*1H/q+8;;;;;;;;/p-8
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJJLPXKFDMBLS-UHFFFAOYSA-F
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[N+]2=CN(C=C2)CCCCOC3=C4CC5=CC(=CC(=C5OCCCCN6C=C[N+](=C6)C7=C(C=C(C=C7C)C)C)CC8=CC(=CC(=C8OCCCCN9C=C[N+](=C9)C1=C(C=C(C=C1C)C)C)CC1=CC(=CC(=C1OCCCCN1C=C[N+](=C1)C1=C(C=C(C=C1C)C)C)CC1=C(C(=CC(=C1)OCC1=CC=CC=C1)CC1=C(C(=CC(=C1)OCC1=CC=CC=C1)CC1=C(C(=CC(=C1)OCC1=CC=CC=C1)CC1=C(C(=CC(=C1)OCC1=CC=CC=C1)CC3=CC(=C4)OCC1=CC=CC=C1)OCCCCN1C=C[N+](=C1)C1=C(C=C(C=C1C)C)C)OCCCCN1C=C[N+](=C1)C1=C(C=C(C=C1C)C)C)OCCCCN1C=C[N+](=C1)C1=C(C=C(C=C1C)C)C)OCCCCN1C=C[N+](=C1)C1=C(C=C(C=C1C)C)C)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C240H264Cl8N16O16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3912 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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